Home > Products > Screening Compounds P49278 > Acotiamide Impurity 7
Acotiamide Impurity 7 - 185105-13-9

Acotiamide Impurity 7

Catalog Number: EVT-1478857
CAS Number: 185105-13-9
Molecular Formula: C21H30N4O5S
Molecular Weight: 450.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An analogue of ACOTIAMIDE
Overview

Acotiamide Impurity 7 is a chemical compound associated with the synthesis and analysis of acotiamide, a drug primarily used for treating dyspepsia and functional dyspepsia. The compound is classified as an impurity that can arise during the synthesis of acotiamide, which is an acetylcholinesterase inhibitor. Understanding the characteristics and implications of Acotiamide Impurity 7 is essential for ensuring the quality and efficacy of pharmaceutical formulations containing acotiamide.

Source and Classification

Acotiamide is synthesized from various starting materials, including 2,4,5-trimethoxybenzoic acid and ethyl 2-amino-1,3-thiazole-4-carboxylate. The classification of Acotiamide Impurity 7 falls under pharmaceutical impurities, which are by-products formed during the synthesis process. These impurities can affect the safety and effectiveness of the final drug product, necessitating rigorous quality control measures during production .

Synthesis Analysis

Methods

The synthesis of Acotiamide Impurity 7 typically involves multi-step chemical reactions that include protection and deprotection of functional groups, acylation, and condensation reactions. For instance, one method involves protecting hydroxyl groups on aromatic compounds, followed by acylation to form intermediates that eventually yield acotiamide or its impurities .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of Acotiamide Impurity 7 can be deduced from its synthetic precursors. It typically contains a thiazole ring and various methoxy or hydroxyl functional groups attached to a benzamide backbone. The specific arrangement of these functional groups influences its chemical behavior and interactions in biological systems.

Data

While specific molecular data for Acotiamide Impurity 7 may vary, related compounds exhibit characteristics such as:

  • Molecular Formula: Generally includes elements such as carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).
  • Molecular Weight: Varies based on the specific structure but typically falls within a range that allows for solubility in organic solvents.
Chemical Reactions Analysis

Reactions

Acotiamide Impurity 7 can participate in several chemical reactions typical of amides and thiazoles. These include hydrolysis under acidic or basic conditions, which can lead to the formation of simpler compounds or further degradation products.

Technical Details

The stability of Acotiamide Impurity 7 in various conditions is crucial for its analysis. For instance, stability-indicating methods using HPLC help determine how impurities behave under different storage conditions, which is vital for ensuring drug safety during shelf life .

Mechanism of Action

Process

As an impurity in acotiamide formulations, Acotiamide Impurity 7 does not have a defined therapeutic action but may influence the pharmacodynamics of the primary active ingredient. Acotiamide itself acts by inhibiting acetylcholinesterase, thereby enhancing cholinergic transmission in the gastrointestinal tract.

Data

Studies indicate that acotiamide enhances gastric motility by modulating neurotransmitter levels, which could be affected by the presence of impurities like Acotiamide Impurity 7 .

Physical and Chemical Properties Analysis

Physical Properties

Acotiamide Impurity 7 is likely to exhibit properties similar to other acotiamide-related compounds:

  • Appearance: Typically appears as white to pale yellow crystals.
  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on the specific structure.

Chemical Properties

Chemical properties include stability under various pH conditions and reactivity with nucleophiles or electrophiles. The melting point and hygroscopicity are also important characteristics that influence formulation stability .

Applications
  • Quality Control: Ensuring that pharmaceutical products meet regulatory standards.
  • Research: Studying the effects of impurities on drug efficacy and safety profiles.
  • Formulation Development: Optimizing synthesis routes to minimize impurities in final products.
Introduction to Acotiamide Impurity 7

Pharmaceutical Significance of Impurity Profiling in Acotiamide Development

Impurity profiling constitutes a critical quality attribute in Acotiamide development and manufacturing, directly impacting drug safety and efficacy. Acotiamide Impurity 7 emerges as a synthesis-related process impurity primarily formed during the complex ten-step manufacturing route. This pathway commences with key precursors including 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine [1] [5]. The formation of Impurity 7 is chemically rationalized through incomplete regioselective demethylation or isomeric byproduct formation during the synthesis of the critical benzoyl intermediate, 2-hydroxy-4,5-dimethoxybenzoic acid, or during its subsequent coupling to the thiazole moiety [1] [7]. The structural similarity between Impurity 7 and Acotiamide (exhibiting nearly identical mass and chromophores) presents substantial challenges for their separation and quantification, demanding highly selective analytical methodologies [4].

The presence of Impurity 7, even at trace levels, carries potential implications beyond simple purity specifications. As a structural analogue, it may compete with Acotiamide for biological targets (such as acetylcholinesterase) or exhibit distinct receptor binding profiles, potentially altering the therapeutic outcome. Furthermore, differences in chemical stability or degradation pathways could lead to secondary impurities during storage. Consequently, stringent monitoring and control of this impurity throughout the drug substance synthesis, purification, and drug product manufacturing are mandated to ensure consistent product quality and minimize batch-to-bariable variability [1] [5].

Table 1: Potential Formation Pathways of Acotiamide Impurity 7 During Synthesis

Processing StepReaction ConditionsPrecursor/IntermediatePotential Mechanism for Impurity 7 Formation
Benzoyl Intermediate SynthesisDemethylation2,4,5-Trimethoxybenzoic acidRegioselective demethylation at undesired position yielding 4-hydroxy-2,5-dimethoxy isomer instead of 2-hydroxy-4,5-dimethoxy isomer
Amide CouplingCarbodiimide-mediated coupling, nucleophilic substitution4-Hydroxy-2,5-dimethoxybenzoyl chloride / activated esterIncorrect isomer used in coupling to ethyl 2-aminothiazole-4-carboxylate
Final Amide FormationAmidationEthyl 2-(4-hydroxy-2,5-dimethoxybenzamido)thiazole-4-carboxylateTransamidation or isomerization during reaction with N,N-diisopropylethylenediamine
PurificationCrystallization, chromatographyCrude AcotiamideInadequate separation of the isomeric impurity due to similar physicochemical properties

Regulatory Framework for Impurity Characterization (ICH Guidelines Q3A, Q3B)

The characterization and control of Acotiamide Impurity 7 are strictly governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) "Impurities in New Drug Substances" and ICH Q3B(R2) "Impurities in New Drug Products" [3] [8]. These universally adopted standards mandate the identification, reporting, qualification, and specification setting for organic impurities present in drug substances and products above defined thresholds. For a drug substance like Acotiamide, the reporting threshold is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15%, calculated relative to the daily dose and maximum daily exposure [3] [8]. Impurities exceeding the identification threshold require structural elucidation using advanced analytical techniques (e.g., NMR, HRMS), while those exceeding the qualification threshold necessitate safety assessment through toxicological studies.

ICH Q3A(R2) emphasizes that specifications for drug substances must include controls for specified, unspecified, and potential impurities deemed significant based on the manufacturing process and chemical stability data. Acotiamide Impurity 7, as a specified and identified impurity, requires inclusion within the Acotiamide drug substance specification with a justified acceptance criterion. This criterion must be established based on batch analysis data from pivotal toxicology and clinical trial materials, stability studies, process capability, and analytical capability, ensuring routine levels remain consistently below the qualification threshold unless otherwise justified by safety data [3]. Furthermore, ICH Q3B(R2) addresses potential impurity degradation products in the formulated drug product, necessitating stability-indicating methods capable of detecting Impurity 7 should it form during storage due to excipient interactions or environmental factors [8].

Table 2: Key ICH Q3A(R2) Thresholds and Implications for Acotiamide Impurity 7 Control

Threshold TypeThreshold Level (% of API)Requirement for Acotiamide Impurity 7Supporting Evidence/Actions
Reporting Threshold0.05%Report level in Certificate of Analysis (CoA)Quantification using validated stability-indicating method (e.g., HPLC-UV)
Identification Threshold0.10%Structural Confirmation RequiredIsolation, NMR (1H, 13C), High-Resolution Mass Spectrometry (HRMS), FTIR
Qualification Threshold0.15%Toxicological Assessment RequiredGenotoxicity studies (Ames test), general toxicity studies (e.g., 14-28 day rodent study) unless qualified by prior knowledge or scientific rationale
Specification ThresholdN/ASetting Acceptance LimitBased on process capability, stability data, analytical capability, and qualification threshold; typically ≤ Identification Threshold

Properties

CAS Number

185105-13-9

Product Name

Acotiamide Impurity 7

Molecular Formula

C21H30N4O5S

Molecular Weight

450.56

Synonyms

N-(2-(diisopropylamino)ethyl)-2-(4-hydroxy-2,5-dimethoxybenzamido)thiazoleate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.